Cas no 2143896-83-5 (N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride)

N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride structure
2143896-83-5 structure
Nome do Produto:N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride
N.o CAS:2143896-83-5
MF:C14H23ClN4O2S2
MW:378.941019296646
CID:4762545
PubChem ID:155543553

N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride
    • N-(2-Aminoethyl)-4-(3-
    • cyclopentylthioureido)benzenesulfonamide
    • 1-[4-(2-aminoethylsulfamoyl)phenyl]-3-cyclopentylthiourea;hydrochloride
    • EX-A9448
    • GPX4-Activator-1d4
    • MS-26193
    • 2143896-83-5
    • CS-0104112
    • PKUMDL-LC-101-D04
    • AKOS040755528
    • HY-115627
    • CHEMBL4561352
    • N-(2-Aminoethyl)-4-(3- cyclopentylthioureido)benzenesulfonamide Hydrochloride
    • 1-{4-[(2-aminoethyl)sulfamoyl]phenyl}-3-cyclopentylthiourea hydrochloride
    • GPX4-Activator-1d4?
    • Inchi: 1S/C14H22N4O2S2.ClH/c15-9-10-16-22(19,20)13-7-5-12(6-8-13)18-14(21)17-11-3-1-2-4-11;/h5-8,11,16H,1-4,9-10,15H2,(H2,17,18,21);1H
    • Chave InChI: FELDRJSFLBINQS-UHFFFAOYSA-N
    • SMILES: Cl.S(C1C=CC(=CC=1)NC(NC1CCCC1)=S)(NCCN)(=O)=O

Propriedades Computadas

  • Massa Exacta: 378.0950960g/mol
  • Massa monoisotópica: 378.0950960g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 450
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 137

N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
MedChemExpress
HY-115627-25mg
PKUMDL-LC-101-D04
2143896-83-5 99.43%
25mg
¥9980 2024-07-23
eNovation Chemicals LLC
Y1325877-1g
GPX4-activator-1d4
2143896-83-5 98%
1g
$2800 2025-02-19
MedChemExpress
HY-115627-10mg
PKUMDL-LC-101-D04
2143896-83-5 99.43%
10mg
¥5600 2024-07-23
Ambeed
A1549631-10mg
N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide hydrochloride
2143896-83-5 98%
10mg
$94.0 2025-02-27
MedChemExpress
HY-115627-1mg
PKUMDL-LC-101-D04
2143896-83-5 99.43%
1mg
¥1000 2024-07-23
Ambeed
A1549631-25mg
N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide hydrochloride
2143896-83-5 98%
25mg
$186.0 2025-02-27
1PlusChem
1P01LJDE-1mg
N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride
2143896-83-5 ≥98%
1mg
$142.00 2023-12-19
1PlusChem
1P01LJDE-5mg
N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride
2143896-83-5 ≥98%
5mg
$440.00 2023-12-19
eNovation Chemicals LLC
Y1325877-1g
GPX4-Activator-1d4
2143896-83-5 95%
1g
$2800 2024-06-03
Ambeed
A1549631-5mg
N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide hydrochloride
2143896-83-5 98%
5mg
$73.0 2025-02-27

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